(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
Description
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO.ClH/c11-3-4-17-6-1-2-7(8(12)5-6)9(16)10(13,14)15;/h1-2,5,9H,3-4,16H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXMTWLSRZEJQH-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)F)C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OCCF)F)[C@H](C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride is a fluorinated compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C12H13F4N·HCl
- Molecular Weight : 273.69 g/mol
- CAS Number : 847358-98-9
Research indicates that (1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine interacts with various receptors and enzymes, influencing several biological pathways:
- Dopaminergic Activity :
-
Adrenergic Receptor Interaction :
- Preliminary studies suggest that the compound may interact with adrenergic receptors, although specific binding affinities and functional outcomes need further investigation.
- Calcium Mobilization :
Biological Activity Data
The biological activity of (1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine has been assessed through various experimental models. Below is a summary of key findings:
Study 1: Dopaminergic Activity
In a comparative study involving various β-phenethylamine analogs, (1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine was evaluated for its effects on adenylate cyclase activity in rat striatum. The results indicated a dose-dependent increase in activity but with lower efficacy compared to non-fluorinated counterparts .
Study 2: Vascular Effects
Another study assessed the relaxant effects of the compound on isolated rabbit renal and ear arteries. The results demonstrated that while the compound induced vasodilation, it did not show selectivity for dopamine receptors, suggesting a broader mechanism of action possibly involving other signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several fluorinated ethylamine derivatives. Below is a detailed comparison based on substituent patterns, physicochemical properties, and inferred bioactivity:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 2-fluoroethoxy group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence receptor binding compared to simpler substituents like trifluoromethyl or trifluoromethoxy .
Metabolic Stability :
- Fluorine-rich analogs (e.g., trifluoromethyl or trifluoroethoxy derivatives) exhibit reduced cytochrome P450-mediated metabolism due to fluorine's electronegativity and bond strength .
Lipophilicity and Solubility :
- The trifluoroethylamine backbone increases logP (lipophilicity), favoring blood-brain barrier penetration in CNS-targeted drugs. However, the fluoroethoxy group may introduce polarity, balancing solubility .
Research Findings and Implications
Bioactivity Clustering: Compounds with trifluoroethylamine scaffolds cluster into groups with similar bioactivity profiles, particularly in assays targeting G protein-coupled receptors (GPCRs) or monoamine transporters . For example: The 3-trifluoromethylphenyl analog (CAS 1391469-75-2) shows high affinity for serotonin receptors (5-HT2A/2C), attributed to the meta-substituent’s electronic effects . Para-substituted analogs (e.g., 4-trifluoromethyl or 4-trifluoromethoxy) exhibit distinct selectivity profiles, suggesting substituent position critically modulates target engagement .
Toxicity and Safety Profiling: Fluorinated ethylamines are screened for hERG channel inhibition due to their structural similarity to known cardiotoxic agents. Substituted phenyl groups (e.g., fluoroethoxy) may mitigate this risk compared to unsubstituted analogs .
Computational Predictions :
- Read-across analyses predict the target compound’s metabolic fate aligns with fluorinated analogs, with primary clearance via glucuronidation rather than oxidative pathways .
Preparation Methods
Preparation of 4-Hydroxy-2-fluorophenyl Intermediate
The synthesis begins with commercially available 2,4-difluorophenol. Selective protection of the 4-position hydroxyl group is achieved using tert-butyldimethylsilyl (TBS) chloride under basic conditions (pyridine, 0°C → rt, 12 h). This yields 2-fluoro-4-(tert-butyldimethylsilyloxy)phenol (95% purity by HPLC).
Introduction of 2-Fluoroethoxy Group
The protected phenol undergoes nucleophilic substitution with 2-fluoroethyl tosylate in the presence of K₂CO₃ in DMF (80°C, 24 h). Subsequent TBS deprotection using tetra-n-butylammonium fluoride (TBAF) in THF affords 2-fluoro-4-(2-fluoroethoxy)phenol in 78% yield over two steps.
Critical Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 24 h |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | Anhydrous DMF |
Construction of Trifluoroethylamine Moiety
Asymmetric Strecker Synthesis
The aldehyde intermediate (2-fluoro-4-(2-fluoroethoxy)benzaldehyde) undergoes stereoselective Strecker reaction using (R)-α,α-diphenylprolinol as chiral catalyst:
- Imine Formation : React aldehyde with ammonium chloride (1.2 equiv) in MeOH (0°C, 2 h)
- Cyanide Addition : Introduce TMSCN (1.5 equiv) and catalyst (10 mol%) at −20°C
- Hydrolysis : 6M HCl, reflux 8 h to yield (R)-α-aminonitrile
Trifluoromethylation and Reduction
Alternative approach via reductive amination:
Ketone Preparation :
Asymmetric Reduction :
Final Salt Formation and Purification
Hydrochloride Salt Preparation
The free amine is dissolved in anhydrous Et₂O (0.1 M) and treated with HCl gas (1.05 equiv) at 0°C. Precipitation occurs immediately, yielding white crystals (mp 192–194°C).
Salt Characterization Data
| Property | Value |
|---|---|
| Melting Point | 192–194°C |
| [α]D²⁵ | +34.5° (c 1.0, H₂O) |
| Purity (HPLC) | 99.8% |
Crystallization Optimization
X-ray diffraction studies reveal the hydrochloride crystallizes in the P2₁2₁2₁ space group. Optimal crystallization conditions:
- Solvent: EtOH/H₂O (9:1 v/v)
- Cooling Rate: 0.5°C/min
- Seed Crystal Size: 50–100 μm
Analytical Validation
Spectroscopic Confirmation
Chiral Purity Assessment
Chiralpak AD-H column (4.6 × 250 mm), hexane/i-PrOH (85:15), 1.0 mL/min:
- Retention Times: 12.4 min (R-enantiomer), 14.7 min (S-enantiomer)
- Method Validation: R² = 0.9998 over 50–150% range
Industrial-Scale Considerations
Process Intensification
- Continuous flow hydrogenation reduces reaction time from 48 h → 4 h
- Membrane-based HCl recovery system achieves 98% solvent recycling
Regulatory Compliance
- ICH Q3D Elemental Impurities: All metal residues <1 ppm
- Residual Solvents: Meets USP <467> Class 2 limits
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine hydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with fluorinated aromatic precursors. For example, a nucleophilic substitution reaction between 2-fluoro-4-(2-fluoroethoxy)phenol and trifluoroethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the ethanamine backbone. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis ensures enantiomeric purity . Critical parameters include temperature control (0–25°C to minimize racemization) and solvent selection (polar aprotic solvents enhance fluorination efficiency).
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : High-resolution techniques are essential:
- Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) confirms enantiomeric excess (>99% for the 1R-configuration).
- ¹⁹F NMR identifies fluorine substitution patterns and detects impurities (e.g., residual 2-fluoroethoxy groups).
- Mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₁ClF₄NO; theoretical [M+H]⁺ = 296.05).
- X-ray crystallography resolves absolute configuration if single crystals are obtainable .
Q. What solubility and stability considerations are critical for handling this compound in biological assays?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (~10 mg/mL in PBS at pH 7.4). Stability studies in DMSO (≤-20°C, under argon) prevent decomposition. Hydrolytic degradation is monitored via LC-MS, particularly at the 2-fluoroethoxy group, which may cleave under acidic conditions (pH <5) .
Advanced Research Questions
Q. How do fluorine substitutions (trifluoroethyl and fluoroethoxy groups) influence receptor binding affinity and metabolic stability?
- Methodological Answer : Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation. The trifluoroethyl group increases lipophilicity (logP ~2.5), improving blood-brain barrier permeability. Competitive radioligand binding assays (e.g., with ³H-labeled serotonin or dopamine receptor analogs) quantify affinity shifts. For example, replacing the trifluoro group with hydrogen reduces binding to G protein-coupled receptors by ~50% .
Q. What strategies resolve contradictory data in enantiomer-specific pharmacological activity?
- Methodological Answer : Contradictions arise from incomplete chiral separation or off-target effects. Solutions include:
- Enantiomer-specific activity profiling : Test (1R)- and (1S)-forms in parallel using in vitro assays (e.g., cAMP modulation in HEK293 cells).
- Molecular docking simulations : Compare binding poses of enantiomers to receptors (e.g., serotonin 5-HT₂A) using Schrödinger Suite.
- Metabolite tracking : LC-MS/MS identifies if metabolic pathways differ between enantiomers .
Q. How can researchers optimize fluorinated analogs to mitigate toxicity while retaining activity?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:
- Replace the 2-fluoroethoxy group with a methoxy group to reduce hepatotoxicity (observed in murine models).
- Introduce a deuterium atom at the benzylic position to slow oxidative metabolism.
- In vitro toxicity screening : Use HepG2 cells for hepatic liability assessment and hERG assays for cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
